N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
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Description
N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that have shown promise in the treatment of various autoimmune diseases and inflammatory disorders.
Scientific Research Applications
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are clinically used due to their antitumor properties. HMM treats lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and plays a crucial role in its activity .
- Certain 1,3,5-triazines with general structure 4 exhibit aromatase inhibitory activity .
- The 1,3,5-triazine 6 has potential use as a siderophore (microbial iron shelter)-mediated drug .
- General structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compounds of type 8 show activity against leukotriene C4 (LTC4), protecting against HCl.ethanol-induced gastric lesions .
- Compound 9 is also a potent corticotrophin-releasing factor 1 receptor antagonist .
- The substrate 10, a 1,3,5-triazine substituted polyamine, displays good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
- Specific synthetic protocols allow the preparation of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines from cyanuric chloride. These derivatives contain various functional groups (alkyl, aromatic, hydroxyalkyl, ester, and imidazole) .
- Although not directly related to this specific compound, 1,3,5-triazines have applications in herbicide production .
Antitumor Properties
Biological Activity
Trypanosomiasis Treatment
Synthetic Chemistry
Herbicide Production
Polymer Photostabilizers
properties
IUPAC Name |
N-cyclopropyl-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-19-10-6-4-9(5-7-10)17-15-11(14-16-17)12(18)13-8-2-3-8/h4-8H,2-3H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRUBQNTEMBTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide |
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